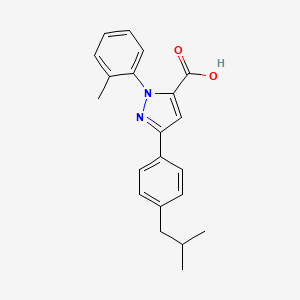![molecular formula C34H26N2O5 B15084002 Diethyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate CAS No. 618444-12-5](/img/structure/B15084002.png)
Diethyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrolo[1,2-A][1,10]phenanthroline core, which is fused with a biphenyl group and diethyl ester functionalities
Vorbereitungsmethoden
The synthesis of Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a biphenyl derivative, followed by its coupling with a pyrrolo[1,2-A][1,10]phenanthroline intermediate. The final step often involves esterification to introduce the diethyl ester groups .
Industrial production methods for such complex compounds are less common due to the intricate synthetic routes and the need for precise control over reaction conditions. advancements in organic synthesis techniques and the development of efficient catalytic systems may facilitate large-scale production in the future .
Analyse Chemischer Reaktionen
Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl or pyrrolo[1,2-A][1,10]phenanthroline moieties are replaced with other groups.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structural features make it a candidate for use in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate: This compound has a nitrobenzoyl group instead of a biphenyl group, which may result in different chemical and biological properties.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar pyrrolo core but differ in their additional ring structures and functional groups, leading to varied biological activities.
Quinoline derivatives:
The uniqueness of Diethyl 11-([1,1’-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
618444-12-5 |
|---|---|
Molekularformel |
C34H26N2O5 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
diethyl 11-(4-phenylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C34H26N2O5/c1-3-40-33(38)27-26-19-18-24-15-14-23-11-8-20-35-29(23)30(24)36(26)31(28(27)34(39)41-4-2)32(37)25-16-12-22(13-17-25)21-9-6-5-7-10-21/h5-20H,3-4H2,1-2H3 |
InChI-Schlüssel |
ROQLHLCIDCPKFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=CC=N6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B15083923.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083928.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083935.png)

![6-[(5Z)-5-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15083953.png)

![methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083966.png)

![4-((5E)-5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B15083974.png)
![2-((5-(4-Bromophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-ethoxyphenyl)ethanone](/img/structure/B15083978.png)

![3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15084004.png)
![N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15084006.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B15084017.png)
